Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate (CAS 887254-70-8) is a synthetic carbamate derivative with the molecular formula C17H18BrNO2 and a molecular weight of 348.24 g/mol. The compound features a benzyl carbamate (Cbz) protecting group linked to a 2-(3-bromophenyl)propan-2-yl amine core, placing it within the class of N-protected aromatic amines used as building blocks in organic synthesis and medicinal chemistry.

Molecular Formula C17H18BrNO2
Molecular Weight 348.2
CAS No. 887254-70-8
Cat. No. B3030317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate
CAS887254-70-8
Molecular FormulaC17H18BrNO2
Molecular Weight348.2
Structural Identifiers
SMILESCC(C)(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H18BrNO2/c1-17(2,14-9-6-10-15(18)11-14)19-16(20)21-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,19,20)
InChIKeyCGRWRJTWKLTVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate (CAS 887254-70-8) – Structural and Physicochemical Baseline for Procurement


Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate (CAS 887254-70-8) is a synthetic carbamate derivative with the molecular formula C17H18BrNO2 and a molecular weight of 348.24 g/mol . The compound features a benzyl carbamate (Cbz) protecting group linked to a 2-(3-bromophenyl)propan-2-yl amine core, placing it within the class of N-protected aromatic amines used as building blocks in organic synthesis and medicinal chemistry [1]. The meta-bromine substitution on the phenyl ring provides a synthetic handle for cross-coupling reactions, while the Cbz group serves as a standard amine protecting group cleavable under hydrogenolysis or acidic conditions.

Why Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate (CAS 887254-70-8) Cannot Be Replaced by Common Carbamate Analogs


This specific compound occupies a precise structural niche defined by three interdependent features—the meta-bromine substitution pattern on the phenyl ring, the gem‑dimethyl substitution at the α‑carbon to the amine, and the benzyl carbamate protecting group . Generic substitution with other carbamates (e.g., tert‑butyl carbamate analogs, para‑bromo isomers, or compounds lacking the gem‑dimethyl group) would fundamentally alter the steric environment, electronic properties, and synthetic utility of the molecule . For applications requiring a Cbz‑protected, sterically hindered, meta‑brominated aniline derivative, no alternative compound replicates this exact combination of structural parameters, making direct substitution scientifically invalid without re‑optimizing the entire synthetic or assay workflow.

Product-Specific Evidence Guide: Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate (CAS 887254-70-8) Differentiation Data


Benzyl Carbamate vs. tert‑Butyl Carbamate: Comparative Stability and Cleavage Orthogonality

The benzyl carbamate (Cbz) protecting group on this compound offers distinct cleavage orthogonality compared to the widely used tert‑butyl carbamate (Boc) analog. The Cbz group is cleaved by hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH), while the Boc group is cleaved by mild acids (TFA, HCl/dioxane) [1]. This differential sensitivity enables selective deprotection in complex, multi‑step synthetic sequences where acid‑labile functionality must be preserved. The tert‑butyl analog (CAS 214964‑87‑1) lacks this orthogonal deprotection capability, making the Cbz‑protected compound the requisite choice for acid‑sensitive synthetic pathways .

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Meta‑Bromo Substitution: Positional Isomer Differentiation for Cross‑Coupling Reactivity

The meta‑bromine substitution on the phenyl ring of this compound imparts distinct electronic and steric properties compared to the ortho‑ and para‑bromo isomers. In palladium‑catalyzed cross‑coupling reactions, meta‑substituted aryl bromides generally exhibit intermediate reactivity relative to the more reactive para‑substituted analogs and the sterically hindered ortho‑substituted analogs [1]. This regiochemical positioning influences the electronic distribution in the transition state of oxidative addition, directly affecting coupling efficiency and selectivity in library synthesis. The target compound provides a defined meta‑bromo handle, whereas alternative regioisomers (e.g., benzyl (4‑bromophenyl)carbamate or benzyl (2‑bromophenyl)carbamate) would yield different coupling outcomes under identical conditions.

Cross‑Coupling Suzuki‑Miyaura Regioselectivity

Gem‑Dimethyl Substitution: Conformational Restriction Compared to Non‑Branched Analogs

The gem‑dimethyl group adjacent to the carbamate nitrogen introduces significant steric bulk and conformational restriction relative to non‑branched analogs such as benzyl (3‑bromophenyl)carbamate (CAS 361337‑08‑8) . This structural feature limits rotational freedom around the N–C bond, potentially altering the compound's three‑dimensional presentation in biological systems and its susceptibility to enzymatic or chemical degradation. In medicinal chemistry, gem‑dimethyl substitution is a recognized strategy to enhance metabolic stability and modulate target binding, though no direct comparative data for this specific compound is currently available in the public domain.

Conformational Constraint Steric Hindrance Metabolic Stability

Commercial Purity and Supplier Availability: A Procurement‑Oriented Comparison

Commercial availability and purity specifications differ across vendors for this compound. Sigma‑Aldrich lists the product at 96% purity , while Leyan offers 98% purity , and AKSci provides 95% purity . These variations in minimum purity specification (95‑98%) may influence procurement decisions depending on the intended application (e.g., analytical standard vs. synthetic intermediate). Notably, the tert‑butyl carbamate analog (CAS 214964‑87‑1) is widely available from multiple vendors but serves a different protecting group strategy; the Cbz‑protected version remains the necessary choice when orthogonal deprotection is required.

Purity Specification Vendor Availability Procurement

Recommended Research Applications for Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate (CAS 887254-70-8)


Orthogonal Protecting Group Strategy in Multi‑Step Synthesis

This compound is ideally suited as a Cbz‑protected amine intermediate in multi‑step organic syntheses where acid‑sensitive functionality must be preserved [1]. The benzyl carbamate group can be removed via hydrogenolysis under neutral conditions, leaving acid‑labile protecting groups (e.g., tert‑butyl esters, silyl ethers) intact—a capability not available with the Boc‑protected analog which requires acidic deprotection .

Palladium‑Catalyzed Cross‑Coupling Library Synthesis

The meta‑bromo substituent serves as a versatile handle for Suzuki‑Miyaura, Buchwald‑Hartwig, and other palladium‑catalyzed cross‑coupling reactions [1]. The compound can be incorporated into building block libraries, with the meta‑positioning offering distinct electronic and steric properties relative to ortho‑ and para‑bromo regioisomers [2]. This regiochemical precision is critical for structure‑activity relationship (SAR) exploration in medicinal chemistry programs.

Sterically Hindered Amine Intermediate

The gem‑dimethyl substitution adjacent to the carbamate nitrogen introduces conformational constraint and steric hindrance, making this compound a valuable intermediate for synthesizing sterically demanding target molecules [1]. This structural feature is particularly relevant in medicinal chemistry for modulating metabolic stability, target binding, and physicochemical properties of drug candidates [3].

Comparative Studies with tert‑Butyl and Other Carbamate Analogs

This compound is specifically indicated for research programs requiring comparative evaluation of Cbz‑ versus Boc‑protected intermediates [1]. Direct head‑to‑head comparison with the tert‑butyl analog (CAS 214964‑87‑1) enables systematic assessment of protecting group influence on reaction yields, purification outcomes, and final product purity .

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